![molecular formula C5H5ClN6 B15246813 (3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine CAS No. 33183-96-9](/img/structure/B15246813.png)
(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for about an hour. The product is then isolated by evaporating the solvent and recrystallizing the residue from benzene .
Industrial Production Methods
While specific industrial production methods for 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or hydrazines.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like piperidine, N-methyl piperazine, and potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted triazolo[4,3-b]pyridazines depending on the nucleophile used.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential antibacterial and anti-inflammatory activities
Material Science: It is utilized in the development of high-energy materials due to its nitrogen-rich structure.
Biological Studies: The compound is studied for its interactions with various biological targets and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the triazolo[4,3-b]pyridazine core can interact with DNA, potentially leading to antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- Benzothieno[3,2-d][1,2,4]triazolo[4,3-b]pyridazine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new therapeutic agents.
Eigenschaften
CAS-Nummer |
33183-96-9 |
|---|---|
Molekularformel |
C5H5ClN6 |
Molekulargewicht |
184.59 g/mol |
IUPAC-Name |
(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-9-4-2-1-3(8-7)11-12(4)5/h1-2H,7H2,(H,8,11) |
InChI-Schlüssel |
GXVLKHRMAJADBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2N=C1NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


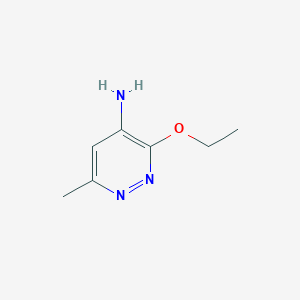
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)

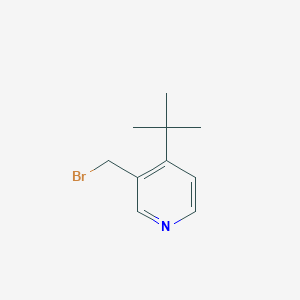
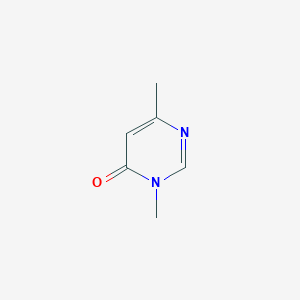
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)
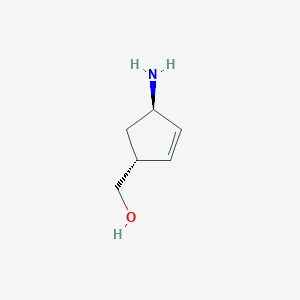

![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

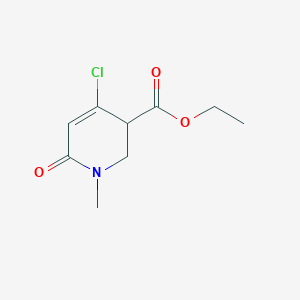
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
